molecular formula C9H8N4OS B8373344 5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide

5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B8373344
M. Wt: 220.25 g/mol
InChI Key: ONVQBYZVYMROCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

5-anilinothiadiazole-4-carboxamide

InChI

InChI=1S/C9H8N4OS/c10-8(14)7-9(15-13-12-7)11-6-4-2-1-3-5-6/h1-5,11H,(H2,10,14)

InChI Key

ONVQBYZVYMROCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=NS2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled THF solution of t-BuOK (1.0 mmol) in a flask was added acetoacetamide (0.10 g, 1.0 mmol) in anhydrous THF. Phenyl isothiocyanate solution (0.15 g, 1.1 mmol) was added slowly to the flask with stirring 15 minutes after the addition of acetoacetamide. The reaction mixture was stirred at room temperature for about 2 h. Then 2 mL of water was added to the reaction mixture and it was kept stirring at room temperature for about 1 h. The pH of the solution was adjusted with 2 N HCl solution to about 5. The organic layer was separated and the solvent was removed. The solid obtained was then dissolved in anhydrous ethanol. Triethylamine (0.1 mL) and p-tosyl azide (0.2 g, 1.0 mmol) were added to the solution sequentially. The mixture was warmed up to 45° C. and stirred for about 30 minutes. The solid precipitate from the reaction mixture was collected, washed with cold ethanol and dried. This process yielded 0.14 g (64%) of the desired product, characterized as follows: m.p.: 195-197° C. 1H NMR (ppm, in DMSO-d6): 11.01 (s, 1H), 8.36 (s, 1H), 7.88 (s, 1H), 7.15-7.60 (m, 5H). FTIR (cm−1, KBr pellet): 3367, 1680, 1648, 1595, 1551, 1470, 1449, 1313, 1251, 1080, 877, 793, 747, 650. Mass spectrum (E1): 220 (75%, M+), 192, (42%, (M-28)+), 77 (100%, C6H5+).
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0.2 g
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0.1 mL
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2 mL
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1 mmol
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0.1 g
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0.15 g
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Yield
64%

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